Phenoxymethylpenilloic Acid (Mixture of Diastereomers)

説明

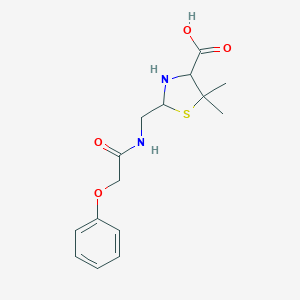

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic compound with a molecular formula of C15H20N2O4S. This compound is known for its unique structure, which includes a thiazolidine ring, a phenoxyacetyl group, and a carboxylic acid functional group.

準備方法

The synthesis of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenoxyacetic acid with thiazolidine derivatives. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a suitable amine with a thioester or a thiol in the presence of a base.

Acylation: The thiazolidine derivative is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.

化学反応の分析

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

科学的研究の応用

Chemical Properties and Structure

Phenoxymethylpenilloic acid is characterized by its complex molecular structure, which contributes to its diverse applications. The compound's diastereomeric forms can exhibit different biological activities and chemical reactivities, making it a subject of interest in both synthetic and medicinal chemistry.

Scientific Research Applications

The applications of phenoxymethylpenilloic acid can be categorized into several key areas:

Medicinal Chemistry

- Antibacterial Activity : Research indicates that phenoxymethylpenilloic acid has significant antibacterial properties. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study demonstrated its potential as a lead compound in the development of new antibacterial agents .

- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. This mechanism is crucial for developing effective treatments against multi-drug-resistant bacteria.

Biochemical Studies

- Enzyme Inhibition : Phenoxymethylpenilloic acid has been investigated for its role as an enzyme inhibitor. It affects metabolic pathways by inhibiting specific enzymes involved in bacterial metabolism, thereby reducing the viability of pathogenic bacteria .

- Case Study : In a controlled laboratory setting, phenoxymethylpenilloic acid demonstrated a dose-dependent inhibition of bacterial growth in cultures treated with the compound, highlighting its potential for therapeutic use .

Chemical Synthesis

- Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis. Its unique structure allows chemists to modify it to create various derivatives with enhanced properties for different applications.

- Applications in Drug Development : Due to its structural versatility, phenoxymethylpenilloic acid is utilized in the synthesis of novel pharmacological agents. Researchers have successfully synthesized derivatives that exhibit improved biological activity compared to the parent compound .

Data Tables

To illustrate the applications and findings related to phenoxymethylpenilloic acid, the following tables summarize key research outcomes:

作用機序

The mechanism of action of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group and have similar chemical properties and reactivity.

Thiazolidine Derivatives: Compounds with the thiazolidine ring structure exhibit similar biological activities and can be used in similar applications.

Carboxylic Acid Derivatives: Compounds with carboxylic acid functional groups have similar chemical reactivity and can undergo similar types of reactions

生物活性

Phenoxymethylpenilloic acid, a synthetic compound characterized by its unique thiazolidine structure, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Phenoxymethylpenilloic acid is identified by the IUPAC name 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid . Its molecular formula is with a molecular weight of 324.40 g/mol. The compound features a thiazolidine ring, which contributes to its biological activity and stability under various conditions.

| Property | Value |

|---|---|

| IUPAC Name | 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 324.40 g/mol |

| HPLC Purity | >95% |

Antimicrobial Properties

Phenoxymethylpenilloic acid has shown significant antimicrobial activity against various bacterial strains. A study indicated that compounds similar to phenoxymethylpenilloic acid exhibited effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

In particular, the compound was evaluated alongside other thiazolidine derivatives, which have been documented to possess notable antimicrobial properties. These derivatives were tested against a range of microbes, demonstrating significant growth inhibition in vitro.

The mechanism of action of phenoxymethylpenilloic acid involves its interaction with specific enzymes and receptors within microbial cells. It is hypothesized that the compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity. This enzymatic inhibition is critical for its antimicrobial efficacy.

Case Studies and Research Findings

- Antibacterial Activity Study : A comparative study investigated the antibacterial effects of phenoxymethylpenilloic acid against multiple bacterial strains. The results indicated that the compound effectively inhibited the growth of Bacillus cereus, Klebsiella pneumoniae, and Proteus vulgaris, among others. The study highlighted the potential for developing new antibacterial agents based on this compound's structure .

- Thiazolidine Derivative Research : Research focusing on thiazolidine derivatives revealed that these compounds could be synthesized to enhance their stability and biological activity. For instance, derivatives were shown to maintain structural integrity under various environmental conditions while exhibiting potent antimicrobial effects.

- Clinical Implications : In geriatric medicine, thiazolidine derivatives have been combined with folic acid to create formulations that exhibit revitalizing effects on biochemical markers in elderly patients. While phenoxymethylpenilloic acid itself has not been directly studied in this context, its structural similarities suggest it may offer similar therapeutic benefits.

特性

IUPAC Name |

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABJOXIJXQOSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400521 | |

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4847-29-4 | |

| Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。